

Spectroscopic Analysis of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **4-Iodo-2-(methylthio)pyrimidine**

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Introduction: **4-Iodo-2-(methylthio)pyrimidine** is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile pyrimidine core, which is a scaffold found in numerous biologically active molecules. Structural elucidation and confirmation are critical steps in the synthesis and application of such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **4-Iodo-2-(methylthio)pyrimidine** and details the experimental protocols for their acquisition.

Disclaimer: Specific experimental spectroscopic data for **4-Iodo-2-(methylthio)pyrimidine** is not readily available in the public domain. The data presented in the following tables are illustrative, predicted values based on the chemical structure and known spectroscopic trends for analogous pyrimidine derivatives. These values serve as a guide for what researchers might expect to observe.

Data Presentation

The anticipated spectroscopic data for **4-Iodo-2-(methylthio)pyrimidine** are summarized below. These tables provide a clear, quantitative overview for easy reference and comparison.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 8.3	Doublet	~ 5.0	1H	H6
~ 7.5	Doublet	~ 5.0	1H	H5
~ 2.6	Singlet	-	3H	S-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 172	C2 (C-S)
~ 160	C4 (C-I)
~ 145	C6 (C-H)
~ 125	C5 (C-H)
~ 15	S-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted IR Absorption Data

Wavenumber (ν , cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1570 - 1590	Strong	C=N Stretch (ring)
1550 - 1575	Strong	C=C Stretch (aromatic ring) [1]
1400 - 1450	Medium	Aromatic Ring Vibrations
1200 - 1350	Medium	C-N Stretch [2]
600 - 800	Strong	C-S Stretch
500 - 600	Strong	C-I Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
252	100	$[\text{M}]^+$ (Molecular Ion)
125	Variable	$[\text{M} - \text{I}]^+$
205	Variable	$[\text{M} - \text{SCH}_3]^+$
79	Variable	$[\text{C}_4\text{H}_3\text{N}_2]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Iodo-2-(methylthio)pyrimidine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube.[\[3\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[\[4\]](#)

- ^1H NMR Acquisition:
 - Record the spectrum on a 400 MHz (or higher) spectrometer.[4]
 - Acquire data over a spectral width of approximately 0-12 ppm.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - For a high signal-to-noise ratio, 16 to 64 scans are typically co-added.
- ^{13}C NMR Acquisition:
 - Record the spectrum on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H spectrometer).[4]
 - Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]
 - Acquire data over a spectral width of 0-200 ppm.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve an adequate signal-to-noise ratio.[5]
- Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS. Integrate the peaks in the ^1H NMR spectrum and pick peaks for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is common due to its minimal sample preparation.[6]

- Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a

background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

- Sample Analysis: Place a small amount of the solid **4-Iodo-2-(methylthio)pyrimidine** directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]
- Data Acquisition: Collect the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

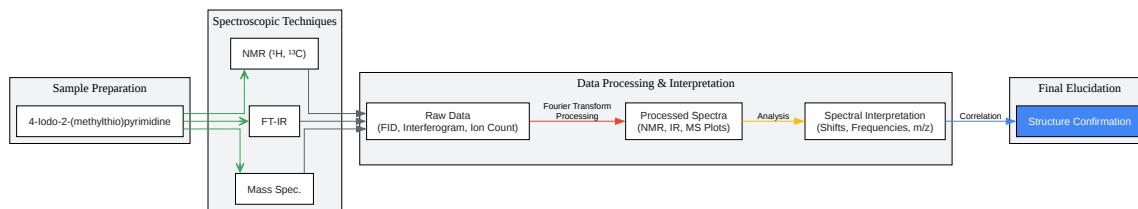
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[8]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized in the ionization source.[9]
- Ionization: Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$), which is a radical cation.[9]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral fragments.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value. The tallest peak is designated as the base peak with 100% relative abundance.[9]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Iodo-2-(methylthio)pyrimidine**.



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Caption: Workflow for Spectroscopic Analysis.

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